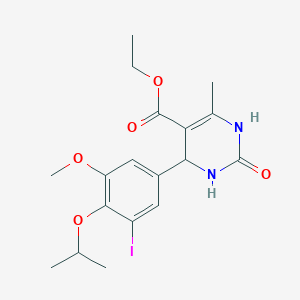

Ethyl e-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H23IN2O5 |

|---|---|

Molecular Weight |

474.3g/mol |

IUPAC Name |

ethyl 4-(3-iodo-5-methoxy-4-propan-2-yloxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C18H23IN2O5/c1-6-25-17(22)14-10(4)20-18(23)21-15(14)11-7-12(19)16(26-9(2)3)13(8-11)24-5/h7-9,15H,6H2,1-5H3,(H2,20,21,23) |

InChI Key |

UHUWLFUTDCJSOL-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)I)OC(C)C)OC)C |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2)I)OC(C)C)OC)C |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl E 4 Carboxamide Analogues

General Synthetic Strategies for Carboxamide Moiety Formation

The formation of the carboxamide bond is a cornerstone of organic synthesis. libretexts.org This functional group's stability and prevalence in biologically significant molecules have driven the development of numerous synthetic methods. libretexts.org

Amidation, the reaction between a carboxylic acid and an amine, is the most direct method for forming a carboxamide. However, this transformation often requires the activation of the carboxylic acid to facilitate the reaction, especially when using less reactive amines or when mild conditions are necessary to preserve stereochemistry. researchgate.netresearchgate.net Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net Catalytic approaches, using substances like triphenylphosphine (B44618) oxide or trichlorotriazine (B8581814) (TCT) in substoichiometric amounts, offer greener and more atom-economical alternatives. researchgate.netresearchgate.net

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a related fundamental reaction. organic-chemistry.org In the context of synthesizing carboxamide analogues, esters, particularly ethyl esters, often serve as stable intermediates. These ester groups can later be converted to amides through aminolysis. nih.gov Catalytic systems have been developed for esterification that tolerate a wide range of functional groups and can be recycled. organic-chemistry.org

Table 1: Selected Reagents for Amidation and Esterification

| Reaction Type | Reagent/Catalyst | Description |

| Amidation | Dicyclohexylcarbodiimide (DCC) | A widely used coupling agent that facilitates amide bond formation. |

| Amidation | Trichlorotriazine (TCT) | A cost-effective reagent that can be used in catalytic amounts for OH-group activation. researchgate.net |

| Amidation | Triphenylphosphine Oxide (Ph3PO) | A catalyst for rapid amidation under mild conditions, suitable for hindered substrates. researchgate.net |

| Esterification | Magnesium Chloride (MgCl2) | A weak Lewis acid that catalyzes the reaction between carboxylic acids and dialkyl dicarbonates. organic-chemistry.org |

| Esterification | Cobalt(II) Chloride (CoCl2) | Efficiently catalyzes the acetylation of alcohols with acetic acid without needing to remove water. organic-chemistry.org |

The core ring structure of ethyl carboxamide analogues is often a heterocycle, and its synthesis is a key step. Various cyclization reactions are employed to construct these scaffolds. For instance, 4-aminopyrazole-3-carboxylic acid ethyl esters can be synthesized by reacting 3-oxo-2-arylhydrazononitriles with reagents like ethyl chloroacetate. beilstein-journals.orgbeilstein-journals.org These pyrazole (B372694) derivatives are valuable precursors for fused heterocyclic systems such as pyrazolo[4,3-d]pyrimidines. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Another important class of core structures, the 4-oxo-1,4-dihydroquinolines (quinolones), can be synthesized via thermal cyclization of diethyl ethoxymethylenemalonate with an appropriate aniline, followed by N-alkylation and saponification. ucl.ac.be More advanced methods like ring-closing metathesis (RCM) using Grubbs' catalysts have become powerful tools for creating benzofused medium-ring heterocycles, which are compatible with ester and amide functionalities. clockss.org Palladium-catalyzed intramolecular reactions also provide routes to complex ring systems. organic-chemistry.orgacs.org

Table 2: Examples of Cyclization Reactions for Core Structure Synthesis

| Core Structure | Reaction Name/Type | Starting Materials | Key Features |

| Pyrazole | Condensation/Cyclization | 3-Oxo-2-arylhydrazononitriles, Ethyl Chloroacetate | Forms highly substituted 4-aminopyrazole carboxylates. beilstein-journals.orgbeilstein-journals.org |

| Pyrrole | Electrocyclic Ring Closure | Chalcones, Glycine Esters/Amides | A one-pot synthesis of pyrrole-2-carboxylates and -carboxamides. organic-chemistry.org |

| Quinolin-4-one | Gould-Jacobs Reaction | Anilines, Diethyl ethoxymethylenemalonate | A classical method for constructing the quinolone scaffold. ucl.ac.be |

| Chroman-2,4-dione | Aza-Michael/Ring-Opening/Cyclization | 3-Iodochromone, Primary Amines | An unprecedented palladium-catalyzed carbonylative transformation. acs.org |

| Benzofused Rings | Ring-Closing Metathesis (RCM) | Diene- or enyne-substituted aromatics | Versatile method for medium to large rings using Grubbs' catalysts. clockss.org |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. wikipedia.org This approach allows for the rapid generation of molecular complexity and diversity. acs.orgmdpi.com

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-amino carboxamide derivative. wikipedia.orgacs.orgnih.gov This reaction is exceptionally versatile for creating peptide-like structures. A related MCR is the Passerini three-component reaction, which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgnih.gov These isocyanide-based MCRs are powerful tools for synthesizing libraries of complex carboxamides. acs.orgnih.gov Other MCRs, such as the piperidine (B6355638)/iodine-promoted three-component reaction of salicylaldehyde, amines, and diethylmalonate, have been developed for the efficient synthesis of specific scaffolds like coumarin-3-carboxamides. mdpi.com

Table 3: Overview of Key Multi-component Reactions for Carboxamide Synthesis

| Reaction Name | Components | Product Type |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Amino Carboxamide wikipedia.orgacs.org |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide wikipedia.orgnih.gov |

| Bucherer–Bergs Reaction | Ketone/Aldehyde, Ammonium (B1175870) Cyanide, Carbon Dioxide | Hydantoin |

| Coumarin Synthesis | Salicylaldehyde, Amine, Diethylmalonate | Coumarin-3-carboxamide mdpi.com |

Cyclization and Ring Closure Approaches for Core Structures

Targeted Synthesis of Substituted Ethyl e-4-Carboxamide Derivatives

Once a core structure containing the ethyl ester and carboxamide functionalities is assembled, further modifications can be made to fine-tune its properties. Derivatization can occur at the amide nitrogen or through transformations of the ethyl ester group.

The amide nitrogen provides a handle for introducing a wide range of substituents. Amides can be classified as primary (–CONH2), secondary (–CONHR), or tertiary (–CONR2), depending on the number of organic groups attached to the nitrogen. libretexts.org The synthesis of N-substituted carboxamides is typically achieved by using a primary or secondary amine in the initial amidation reaction. bibliotekanauki.plbioorganica.com.ua For example, a series of N-(2-oxo-2-(phenylamino)ethyl) substituted-4-carboxamide derivatives were synthesized by reacting a core structure with various substituted amines. bibliotekanauki.pl

Alternatively, post-synthesis modification can be performed. The derivatization of a carboxylic acid can be achieved by activating it with a reagent like 2-bromo-1-methylpyridinium (B1194362) iodide, which then allows it to react with a primary or secondary amine to form the desired N-substituted amide. uu.nl In some cases, quaternization of a nitrogen atom within the N-substituent can be achieved selectively, for instance by using methyl iodide to quaternize a dimethylaminoalkyl group attached to the amide nitrogen without affecting the core tricyclic heteroaromatic system. bioorganica.com.ua

The ethyl ester group is a versatile functional handle that can be readily transformed into other functionalities. A common modification is its conversion into a new amide group through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine. For example, ethyl 2-aryl-1-hydroxy-1H-imidazole-5-carboxylates have been converted into the corresponding 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxamides by refluxing the esters in butylamine (B146782) or cyclopropylamine. nih.gov

Another fundamental transformation is the hydrolysis of the ethyl ester to its corresponding carboxylic acid. This is often achieved by treatment with a base such as lithium hydroxide. ucl.ac.beucl.ac.be The resulting carboxylic acid can then serve as a new starting point for further modifications, including the formation of different amides using the coupling methods described previously. ucl.ac.be

Table 4: Examples of Ethyl Ester Modifications

| Starting Material Core | Reagent | Transformation | Product |

| Ethyl 1-hydroxy-2-aryl-1H-imidazole-5-carboxylate | Butylamine or Cyclopropylamine (reflux) | Aminolysis | N-butyl or N-cyclopropyl-1-hydroxy-2-aryl-1H-imidazole-5-carboxamide nih.gov |

| 1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylate ethyl ester | Lithium Hydroxide (LiOH) | Hydrolysis | 1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ucl.ac.be |

| Ethyl 4-amino-1-aryl-pyrazolo-3-carboxylate | Phenylisothiocyanate | Reaction with amino group/cyclization | Pyrazolo[4,3-d]pyrimidine derivative beilstein-journals.org |

Substituent Effects on Peripheral Aromatic and Heteroaromatic Scaffolds

The structural modification of aromatic and heteroaromatic rings attached to a core molecule is a fundamental strategy in medicinal chemistry to explore structure-activity relationships and optimize compound properties. unife.it In the synthesis of Ethyl e-4-carboxamide analogues, the nature and position of substituents on these peripheral scaffolds significantly influence reaction outcomes and the properties of the final products.

The introduction of varied substituents allows for the creation of a diverse library of compounds from a common starting material. For instance, using ethyl 4-aminobenzoate (B8803810) as a foundational scaffold, modifications at the 4-position amine can lead to a wide range of derivatives. evitachem.com This highlights how a single core structure can be a starting point for extensive chemical exploration. evitachem.com

In the realm of heteroaromatic systems, the synthesis of pyrazole derivatives showcases the impact of substituents. The one-pot, three-component reaction involving phenylhydrazine, various benzaldehyde (B42025) derivatives, and ethyl acetoacetate (B1235776) yields a range of pyrazole 4-carboxylic acid ethyl esters. sid.ir The substituents on the benzaldehyde ring directly translate to varied functionalities on the resulting pyrazole scaffold. Similarly, the synthesis of 4-aminopyrazole-5-carboxylic acid derivatives has been achieved by reacting 2-arylhydrazononitriles with α-haloacid derivatives, demonstrating a route to functionally substituted pyrazoles. beilstein-journals.orgresearchgate.net

Research into tricyclic heteroaromatic systems like acridone, phenazine, and thioxanthone further illustrates these principles. bioorganica.com.uaresearchgate.net The biological activity of carboxamide derivatives of these systems is heavily influenced by the structure of the heterocycle, the nature of the amide substituent, and the position of the carboxamide group. bioorganica.com.uaresearchgate.net For example, introducing cationic fragments via N-functionalized carboxamides is a key modification strategy. bioorganica.com.uaresearchgate.net A series of N-(2-oxo-2-(phenylamino) ethyl) substituted-4-carboxamide derivatives has been synthesized, where varying the substitution on the phenylamino (B1219803) moiety leads to compounds with different properties. bibliotekanauki.pl

The following table details the synthesis of various N-substituted carboxamide analogues, illustrating the effect of different peripheral groups on the reaction yield. bibliotekanauki.pl

| Compound ID | Substituent (R) on Phenylamino Group | Heterocyclic Amine | Yield (%) |

|---|---|---|---|

| 4a | -H | Morpholine (B109124) | 67 |

| 4e | -H | 4-Ethylpiperazine | 55 |

| 4h | p-tolyl | Piperidine | 61 |

| 4i | p-tolyl | 4-Ethylpiperazine | 49 |

| 4k | p-methoxyphenyl | Thiomorpholine | 52 |

| 4m | p-methoxyphenyl | Piperidine | 63 |

| 4q | p-chlorophenyl | Thiomorpholine | 64 |

Optimization of Reaction Conditions and Synthetic Yields

Optimizing reaction conditions is a critical step in chemical synthesis to maximize product yield, improve purity, and ensure the process is efficient and scalable. acs.orgacs.org This involves the systematic variation of parameters such as temperature, solvent, catalyst, and reaction time. acs.org

A notable example of reaction optimization is the synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives. sid.ir Researchers systematically varied the catalyst, solvent, and temperature to find the most efficient protocol. The use of a magnetic ionic liquid, [bmim][FeCl4], under solvent-free conditions at 120 °C for 3 hours was identified as the optimal method, achieving yields between 75-92%. sid.ir In the absence of a catalyst, the reaction barely proceeded, underscoring the catalyst's crucial role. sid.ir

The following table summarizes the optimization process for the synthesis of a pyrazole derivative. sid.ir

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | [bmim][FeCl4] | EtOH | Reflux | 12 | 40 |

| 2 | [bmim][FeCl4] | CH3CN | Reflux | 12 | 35 |

| 3 | [bmim][FeCl4] | H2O | Reflux | 12 | Trace |

| 4 | [bmim][FeCl4] | Solvent-free | 80 | 5 | 70 |

| 5 | [bmim][FeCl4] | Solvent-free | 100 | 4 | 85 |

| 6 | [bmim][FeCl4] | Solvent-free | 120 | 3 | 92 |

| 11 | None | Solvent-free | 120 | 12 | Trace |

Another synthetic route that benefits from optimized conditions is the reduction of aromatic nitro compounds. The synthesis of Ethyl 4-aminobenzoate from ethyl 4-nitrobenzoate (B1230335) was effectively achieved using indium powder in an ethanol-water mixture with ammonium chloride. orgsyn.org The reaction, when heated at reflux for 2.5 hours, resulted in a high yield of 90%. orgsyn.org This method provides an alternative to traditional catalytic hydrogenation, which often requires special safety precautions. orgsyn.org

The use of microwave irradiation is another technique for optimizing synthetic outcomes, primarily by significantly reducing reaction times. nih.gov For example, in a multi-step synthesis of 4-ethyloctanoic acid, the reaction times for alkylation, saponification, and decarboxylation steps were dramatically shortened from many hours in an oil bath to minutes or a few hours under microwave irradiation, while maintaining high yields. nih.gov

Advanced Spectroscopic and Structural Elucidation of Ethyl E 4 Carboxamide Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone in the characterization of molecular structures by probing the vibrational modes of molecules. Specific functional groups absorb infrared radiation or scatter it inelastically at characteristic frequencies, providing a molecular "fingerprint".

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups within ethyl e-4-carboxamide derivatives. The presence of both an ester and an amide group gives rise to distinct and identifiable absorption bands.

The most prominent feature in the FT-IR spectrum is the carbonyl (C=O) stretching vibration. For the ethyl ester group, this absorption is typically strong and sharp, appearing in the range of 1755-1735 cm⁻¹. spectroscopyonline.com In various ethyl nipecotate and isonipecotate derivatives, this ester carbonyl stretch is consistently observed around 1728-1750 cm⁻¹. researchgate.netnih.gov Conjugation with a double bond can shift this band to a lower wavenumber. vscht.cz

The amide functional group also presents characteristic absorptions. The amide C=O stretch, known as the Amide I band, is found at a slightly lower frequency than the ester C=O, typically in the region of 1680-1650 cm⁻¹. specac.com Additionally, the N-H stretching vibration of a secondary amide appears as a single sharp band between 3350 and 3180 cm⁻¹, while the N-H bending (Amide II band) occurs around 1550 cm⁻¹. The presence of hydrogen bonding can cause the N-H stretching band to become broader and shift to lower wavenumbers, often appearing in the 3400-3200 cm⁻¹ range. specac.com

Other significant absorptions include the C-O stretching vibrations of the ester group, which present as two strong bands between 1300 and 1000 cm⁻¹. spectroscopyonline.com Specifically, an asymmetric C-C-O stretch is often found between 1210 and 1160 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of aliphatic parts of the molecule are observed just below 3000 cm⁻¹, typically in the 2980-2850 cm⁻¹ range. vscht.czlibretexts.org

Table 1: Characteristic FT-IR Absorption Bands for Ethyl Carboxamide Derivatives

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity | Source(s) |

| Ester | C=O Stretch | 1755 - 1735 | Strong, Sharp | spectroscopyonline.com |

| Amide | C=O Stretch (Amide I) | 1680 - 1650 | Strong | specac.com |

| Amide | N-H Stretch | 3400 - 3200 | Medium, often Broad | specac.com |

| Amide | N-H Bend (Amide II) | ~1550 | Medium | |

| Ester | C-O Stretch | 1300 - 1000 | Two Strong Bands | spectroscopyonline.com |

| Alkane | C-H Stretch | 2980 - 2850 | Medium to Strong | vscht.cz |

Raman Spectroscopy

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum. For instance, while the carbonyl stretch is strong in both techniques, C=C and C-C stretching vibrations are often more prominent in the Raman spectrum. researchgate.netresearchgate.net

In studies of related heterocyclic compounds, C-C stretching vibrations have been assigned to Raman signals in the 1622-1311 cm⁻¹ region. researchgate.net For ethyl carbamate, a simple related structure, a characteristic and strong band in the surface-enhanced Raman scattering (SERS) spectrum was identified at 1003 cm⁻¹, which is useful for quantitative analysis. nih.gov The SERS technique, in particular, has proven effective for detecting low concentrations of such compounds in various media. nih.govmdpi.com The symmetric SO₂ stretching vibrations in sulfonamide derivatives also give rise to strong Raman bands. researchgate.net The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis and confident identification of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. In ethyl e-4-carboxamide derivatives, the signals for the ethyl ester group are highly characteristic. The methylene (B1212753) protons (-O-CH₂-CH₃) typically appear as a quartet around δ 4.1-4.2 ppm, while the methyl protons (-O-CH₂-CH₃) resonate as a triplet at approximately δ 1.2-1.3 ppm. nih.govmdpi.com The splitting pattern, a quartet and a triplet, arises from the coupling between these adjacent groups, as described by the n+1 rule.

The protons on the piperidine (B6355638) ring of related structures like ethyl isonipecotate produce more complex signals, usually appearing as multiplets in the δ 1.5-3.5 ppm range. nih.govnih.gov The exact chemical shifts and multiplicities depend on their stereochemical environment and the nature of the substituent on the nitrogen atom. For example, protons on carbons adjacent to the nitrogen atom are typically found further downfield (δ 2.5-3.5 ppm) compared to the other ring protons. nih.gov The proton on the carbon bearing the ester group (e.g., H-4 in ethyl isonipecotate) is also shifted downfield due to the electron-withdrawing effect of the carbonyl group.

Table 2: Typical ¹H NMR Chemical Shifts for Ethyl Carboxamide Derivatives

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Source(s) |

| -OCH₂CH₃ | 4.1 - 4.2 | Quartet (q) | nih.govmdpi.com |

| -OCH₂CH₃ | 1.2 - 1.3 | Triplet (t) | nih.govmdpi.com |

| Piperidine Ring H (general) | 1.5 - 3.5 | Multiplet (m) | nih.govnih.gov |

| Piperidine H (adjacent to N) | 2.5 - 3.5 | Multiplet (m) | nih.gov |

| Amide N-H | Variable (e.g., ~8.0-9.0) | Singlet (s) or Broad Singlet | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom in the molecule, offering direct insight into the carbon skeleton. masterorganicchemistry.com In proton-decoupled spectra, each carbon typically appears as a single line, simplifying spectral analysis.

The carbonyl carbons are the most deshielded and appear furthest downfield. The ester carbonyl carbon resonates at approximately δ 170-175 ppm. nih.gov The chemical shift of an amide carbonyl carbon is found in a similar range, typically between 165 and 175 ppm. rsc.orgresearchgate.net The carbons of the ethyl group are readily identified: the -O-CH₂ carbon appears around δ 60 ppm, and the terminal -CH₃ carbon is found upfield at about δ 14 ppm. nih.govrsc.org The carbon atoms of the piperidine ring typically resonate in the δ 25-60 ppm range, with carbons adjacent to the nitrogen atom appearing more downfield. nih.gov

Table 3: Typical ¹³C NMR Chemical Shifts for Ethyl Carboxamide Derivatives

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Source(s) |

| Ester C=O | 170 - 175 | nih.gov |

| Amide C=O | 165 - 175 | rsc.orgresearchgate.net |

| -OCH₂CH₃ | ~60 | nih.govrsc.org |

| Piperidine Ring C (general) | 25 - 60 | nih.gov |

| -OCH₂CH₃ | ~14 | nih.govrsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

While 1D NMR spectra identify the types of protons and carbons present, 2D NMR experiments reveal the connections between them, which is essential for assembling the complete molecular structure. youtube.com

COSY (COrrelation SpectroscopY) is a homonuclear experiment that maps the coupling relationships between protons, typically over two or three bonds. libretexts.org The spectrum displays the 1D ¹H NMR spectrum on both axes. The diagonal peaks correspond to the 1D spectrum, while the off-diagonal "cross-peaks" indicate which protons are coupled to each other. libretexts.org For an ethyl e-4-carboxamide derivative, a COSY spectrum would show a cross-peak connecting the quartet of the -OCH₂- group with the triplet of the -CH₃ group, confirming the ethyl fragment. It would also reveal the connectivity of protons around the core ring structure, allowing for sequential assignment of the proton signals. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates each proton with the carbon atom to which it is directly attached (¹JCH coupling). youtube.com The spectrum has a ¹H NMR spectrum on one axis and a ¹³C NMR spectrum on the other. Each cross-peak indicates a direct C-H bond. youtube.com This technique is invaluable for definitively assigning the signals in the ¹³C spectrum based on the more easily interpreted ¹H spectrum. For example, the proton signal at δ ~4.1 ppm would show a correlation to the carbon signal at δ ~60 ppm, unambiguously assigning them as the -OCH₂- group. youtube.comresearchgate.net Together, COSY and HSQC experiments provide a robust and detailed picture of the molecular framework, enabling confident structural elucidation. science.gov

Solid-State and Variable-Temperature NMR Investigations

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for investigating the molecular and physico-chemical properties of ethyl e-4-carboxamide derivatives in their solid form. researchgate.net It provides critical structural and dynamic information for both crystalline and amorphous states. researchgate.net Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are frequently employed to obtain high-resolution spectra of solid samples. researchgate.net These spectra can reveal subtle differences in molecular packing and conformation, making ssNMR essential for studying polymorphism, where different crystal forms of the same compound can exhibit distinct spectral signatures. researchgate.net For instance, studies on complex organic molecules have shown that ssNMR spectra of various crystal forms are significantly different, reflecting changes in molecular arrangement. researchgate.net The isotropic chemical shift, a key parameter obtained from MAS NMR, is a primary probe of the local structure. rsc.org

Variable-Temperature (VT) NMR studies, typically conducted in solution, provide insights into the dynamic behavior of molecules. ipb.ptresearchgate.net For many ethyl e-4-carboxamide derivatives, which may possess flexible side chains or exhibit restricted bond rotation, VT-NMR is crucial for studying conformational equilibria and the rates of exchange between different isomers or invertomers. ipb.ptresearchgate.net At room temperature, the NMR spectrum of a derivative might show broadened signals or two distinct sets of lines, indicating an equilibrium between multiple conformations. ipb.ptresearchgate.net By lowering the temperature, the rate of interchange can be slowed, allowing for the resolution of signals corresponding to individual conformers. researchgate.net Conversely, increasing the temperature can cause these signals to coalesce as the exchange rate increases. This allows for the determination of the energy barriers for rotation and the relative stability of different conformers. ipb.pt In some cases, while conformers may be indistinguishable in solution due to low rotational energy barriers, intermolecular interactions in the solid state can favor one conformer, which can be identified using ssNMR. scielo.br

Table 1: Principles and Applications of Solid-State and Variable-Temperature NMR

| Technique | Principle | Key Applications for Carboxamide Derivatives | Relevant Findings |

|---|---|---|---|

| Solid-State NMR (ssNMR) | Measures NMR signals in solid samples, often using MAS to average anisotropic interactions and CP to enhance sensitivity. researchgate.netmdpi.com | Characterization of polymorphism (different crystal forms). researchgate.net Determination of molecular conformation and packing in the solid state. scielo.br Analysis of amorphous or poorly crystalline materials. researchgate.net | Different polymorphs yield distinct NMR spectra, allowing for their identification and characterization. researchgate.net |

| Variable-Temperature NMR (VT-NMR) | Records NMR spectra at different temperatures to study dynamic processes. researchgate.net | Investigation of conformational isomerism and rotational barriers. ipb.ptresearchgate.net Analysis of dynamic equilibria between different molecular states. researchgate.net | Can arrest dynamic behavior at low temperatures to resolve individual conformers or show coalescence of signals at high temperatures, allowing calculation of energy barriers. researchgate.net |

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of ethyl e-4-carboxamide derivatives, providing information on molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique used to determine the precise mass of a molecule with high accuracy, typically to within 0.001 atomic mass units. innovareacademics.in This precision allows for the unambiguous determination of a compound's elemental composition. innovareacademics.in Analyzers such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide the high resolving power necessary for these measurements. innovareacademics.innih.gov

For newly synthesized ethyl e-4-carboxamide derivatives, HRMS serves as a definitive confirmation of their identity. nih.gov By comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass for the proposed chemical formula, researchers can validate the synthesis. nih.govnih.gov This is particularly crucial in distinguishing between compounds with the same nominal mass but different elemental formulas. innovareacademics.in

Table 2: HRMS Data for Representative Carboxamide Derivatives

| Compound | Formula | Ion Type | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|---|---|---|---|---|

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide | C₁₈H₁₆N₂O₂S | [M+H]⁺ | 325.1008 | 325.1011 | nih.gov |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide | C₁₈H₁₃F₃N₂O₃ | [M+H]⁺ | 363.0958 | 363.0957 | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS, MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation. nih.govuvic.ca This makes it exceptionally well-suited for analyzing a wide range of organic molecules, including thermally labile ethyl e-4-carboxamide derivatives. nih.gov Because ESI operates on species that are already charged in solution or can be easily ionized, it is highly sensitive for derivatives containing chargeable functional groups. nih.govuvic.ca The resulting mass spectrum typically shows the protonated molecule [M+H]⁺ or other adduct ions. nih.gov

Tandem mass spectrometry (MS/MS), often performed with Collision-Induced Dissociation (CID), provides deeper structural insights. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented. uvic.ca The resulting product ions are then analyzed, generating a fragmentation pattern that is characteristic of the molecule's structure. This fragmentation data is invaluable for confirming the structure of known derivatives or for elucidating the structure of unknown metabolites and degradation products. uvic.canih.gov For certain derivatives, such as those with carboxylic acid groups that have poor ESI efficiency, chemical derivatization to introduce a permanently charged tag can improve sensitivity by several orders of magnitude. nih.gov

Table 3: ESI-MS Data for Phenyl-isoxazole-Carboxamide Derivatives

| Derivative Substituent | Molecular Formula | Observed Ion | m/z (Found) | Source |

|---|---|---|---|---|

| 4-(methylthio)phenyl | C₁₈H₁₆N₂O₂S | [M+H]⁺ | 325.1011 | nih.gov |

Hyphenated Mass Spectrometry Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a chromatographic separation method with mass spectrometry, are essential for analyzing ethyl e-4-carboxamide derivatives within complex mixtures. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of MS. rsc.org This technique is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally unstable. nih.govrsc.org For many carboxamide derivatives, especially those containing polar functional groups like carboxylic acids, Reversed-Phase (RP) HPLC is used for separation. nih.gov However, the analysis of polar analytes on RP columns often requires chemical derivatization to decrease polarity, improve chromatographic retention, and enhance ESI-MS ionization efficiency. nih.govresearchgate.net LC-MS/MS methods are routinely used for the sensitive and selective quantification of derivatives in biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the typically high polarity and low volatility of many ethyl e-4-carboxamide derivatives, chemical derivatization is almost always required prior to GC-MS analysis. researchgate.netd-nb.info Common derivatization strategies include esterification of carboxylic acid groups or silylation of other polar functional groups to increase volatility. d-nb.info Once derivatized, GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be compared against spectral libraries for identification. nih.govscholarsresearchlibrary.com

Table 4: Applications of Hyphenated MS Techniques for Carboxamide-Related Compounds

| Technique | Application | Derivatization | Key Findings |

|---|---|---|---|

| LC-MS/MS | Analysis of carboxylic acid derivatives in biological samples. nih.gov | Yes, using reagents like 4-APEBA or 3-NPH to enhance detection and provide specific fragmentation patterns. nih.govnih.gov | Allows for selective and sensitive quantification of derivatives and their isomers in complex matrices like plasma and urine. nih.govnih.gov |

| GC-MS | Analysis of carboxylic acids and other polar compounds. d-nb.info | Yes, typically esterification (e.g., 4-t-butylbenzyl ester) to increase volatility. d-nb.info | Enables high-resolution separation and identification of derivatives based on retention time and mass spectral fragmentation. d-nb.info |

| GC-MS | Profiling of bioactive compounds in natural extracts. nih.govscholarsresearchlibrary.com | Not always required if compounds are sufficiently volatile. | Identification of numerous compounds, including amides and esters, in complex mixtures. nih.gov |

X-ray Diffraction Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state.

Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SC-XRD) provides the unambiguous determination of a molecule's absolute structure. uhu-ciqso.es The technique yields detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and torsional angles. uhu-ciqso.es This data is fundamental for understanding the molecule's conformation, stereochemistry, and the nature of intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing. oup.comresearchgate.net

To perform SC-XRD, a high-quality single crystal of the ethyl e-4-carboxamide derivative is required. uhu-ciqso.es The analysis of the diffraction pattern allows for the calculation of an electron density map, from which the atomic positions are determined. For example, the crystal structure of an acridine-4-carboxamide derivative revealed that the carboxamide group was nearly planar with the acridine (B1665455) ring due to an internal hydrogen bond. oup.com Similarly, a study on an ethyl pyrazole-4-carboxylate derivative provided precise bond lengths and angles, which were then compared with theoretical values from DFT calculations. researchgate.net

Table 5: Crystallographic Data for Representative Carboxamide and Carboxylate Derivatives

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Source |

|---|---|---|---|---|---|

| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide complex | C₂₀H₂₂N₄O₂ | Hexagonal | P6₄ | Planar carboxamide group with internal H-bond to acridine N. | oup.com |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₃H₁₄N₂O₂ | Monoclinic | P2₁/c | Triplet and quartet signals in NMR confirmed ethyl ester group; structure solved by direct methods. | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide |

| Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate |

| 5-Methyl-N-(4-(methylthio)phenyl)-3-phenylisoxazole-4-carboxamide |

| 5-Methyl-3-phenyl-N-(4-(trifluoromethoxy)phenyl)isoxazole-4-carboxamide |

| Artemisinin-Thiazole Carboxamide Derivative |

| Ethyl 4-[(5-methyl-3-isooxazoly)amino]-6-methyl-2-oxo-3-cyclohexane-1-carboxylate |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) |

| 3-nitrophenylhydrazine (3-NPH) |

Powder X-ray Diffraction for Polymorphic Assessment

Powder X-ray Diffraction (PXRD) is a critical analytical technique for the assessment of polymorphism in ethyl e-4-carboxamide derivatives and other crystalline materials. mdpi.comresearchgate.net Polymorphism refers to the ability of a solid compound to exist in multiple crystalline forms, each possessing a distinct arrangement and packing of molecules in the crystal lattice. google.com These different polymorphic forms can exhibit significant variations in their physicochemical properties.

The utility of PXRD in polymorphic assessment stems from its ability to provide a unique "fingerprint" for each crystalline phase. mdpi.com When a powdered sample is exposed to an X-ray beam, the crystalline domains within the powder diffract the X-rays at specific angles, creating a characteristic diffraction pattern. researchgate.net This pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), is directly related to the crystal structure of the material. mdpi.comresearchgate.net

In the context of ethyl e-4-carboxamide derivatives, PXRD is employed to identify and distinguish between different polymorphs. Each polymorph will produce a unique PXRD pattern with characteristic peak positions and intensities. For example, a hypothetical Polymorph A of an ethyl e-4-carboxamide derivative might exhibit strong diffraction peaks at 2θ values of 8.3°, 13.0°, and 16.6°, while a Polymorph B might show its most intense peaks at 5.2°, 16.2°, and 24.9°. google.com These differences in the diffraction patterns allow for the unambiguous identification of the polymorphic form present in a sample.

The process of polymorphic screening often involves recrystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and then analyzing the resulting solids by PXRD. acs.orgnih.gov This systematic approach helps to identify the possible polymorphic forms and determine the conditions under which each form is stable. For instance, recrystallization of a compound from ethyl acetate (B1210297) might yield one polymorph, while crystallization from ethanol (B145695) could result in a different one. acs.org

The data obtained from PXRD analysis is crucial throughout the development and manufacturing of pharmaceutical compounds. researchgate.net The presence of different polymorphs can affect a drug's solubility, dissolution rate, stability, and bioavailability. nih.gov Therefore, regulatory agencies require thorough characterization and control of the polymorphic form of active pharmaceutical ingredients. PXRD is a primary tool used to meet these regulatory requirements, ensuring the consistency and quality of the final product. researchgate.net

Table 1: Hypothetical PXRD Peak Data for Two Polymorphs of an Ethyl e-4-Carboxamide Derivative

| 2θ Angle (°) - Polymorph A | Intensity (counts) - Polymorph A | 2θ Angle (°) - Polymorph B | Intensity (counts) - Polymorph B |

| 8.3 | 5500 | 5.2 | 4800 |

| 13.0 | 7200 | 9.8 | 3200 |

| 16.6 | 8900 | 16.2 | 9500 |

| 17.7 | 6100 | 22.2 | 6700 |

| 21.4 | 4300 | 24.9 | 8100 |

Small-Angle and Wide-Angle X-ray Scattering (SAXS, WAXS) for Supramolecular Assembly

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are powerful techniques used to investigate the structure of materials at different length scales, from the atomic and molecular level (WAXS) to the nanoscale (SAXS). rigaku.comcsic.es These methods are particularly valuable for characterizing the supramolecular assembly of ethyl e-4-carboxamide derivatives, providing insights into how individual molecules organize into larger, ordered structures.

Wide-Angle X-ray Scattering (WAXS) , also known as Wide-Angle X-ray Diffraction (WAXD), probes the short-range order in materials, providing information about the arrangement of atoms and molecules within the crystal lattice. rigaku.comresearchgate.net The scattering pattern obtained at wide angles (typically >5-10°) reveals details about crystallinity, phase composition, and the degree of order within the material. rigaku.com For ethyl e-4-carboxamide derivatives, WAXS can confirm the presence of crystalline domains and provide information that is complementary to PXRD in assessing polymorphism. researchgate.net

Small-Angle X-ray Scattering (SAXS) , in contrast, is sensitive to larger structural features, typically in the range of 1 to 100 nanometers. csic.es This makes it an ideal tool for studying the hierarchical organization and self-assembly of molecules into larger structures such as micelles, vesicles, or other complex fluids. researchgate.netnih.gov SAXS can determine the size, shape, and distribution of nanoparticles, as well as the characteristic distances in partially ordered systems. rigaku.com

The combination of SAXS and WAXS provides a comprehensive understanding of the multiscale structure of a material. anton-paar.com For instance, in a solution of an ethyl e-4-carboxamide derivative that forms micelles, SAXS could be used to determine the average size and shape of the micelles, while WAXS could provide information about the packing of the individual molecules within the micellar core.

The experimental setup for SAXS/WAXS typically involves a highly collimated X-ray beam incident on the sample, with detectors positioned to capture the scattered X-rays at both small and wide angles. anton-paar.com Modern instruments often allow for simultaneous SAXS and WAXS measurements, enabling a complete structural analysis in a single experiment. anton-paar.com

The analysis of SAXS and WAXS data can reveal how factors such as concentration, temperature, solvent composition, and the presence of additives influence the supramolecular assembly of ethyl e-4-carboxamide derivatives. arxiv.org This information is crucial for controlling the formation of desired nanostructures and for understanding the relationship between molecular structure and macroscopic properties. For example, understanding how these molecules assemble can be critical in the design of drug delivery systems or in the formulation of materials with specific optical or mechanical properties.

Recent advancements in SAXS/WAXS, including the use of high-brilliance synchrotron sources and sophisticated data analysis software, have greatly enhanced the capabilities of these techniques. nih.govnih.gov These developments allow for time-resolved studies of self-assembly processes and the characterization of increasingly complex and dynamic systems. researchgate.net

Table 2: Investigational Ranges of X-ray Scattering Techniques

| Technique | Typical Angular Range (2θ) | Structural Information Probed |

| WAXS/WAXD | > 5-10° | Atomic and molecular packing, crystallinity |

| SAXS | 0.1 - 10° | Nanoscale structures, particle size and shape |

Computational and Theoretical Investigations of Ethyl E 4 Carboxamide Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure, reactivity, and other molecular properties of chemical compounds. These computational methods provide a detailed understanding of molecular behavior at the atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies of Optimized Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine the optimized geometries of molecules, which correspond to the global energy minima on the potential energy hypersurface. espublisher.com The process involves using functionals like B3LYP, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set such as 6-31G* or 6-31++G**. espublisher.comresearchgate.net The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true minimum energy state. espublisher.com

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, studies on various carboxamide derivatives have successfully used DFT to obtain optimized structural parameters that are in good agreement with experimental X-ray diffraction data. acs.org This foundational analysis is the starting point for further computational investigations into the molecule's electronic and reactive properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. nih.govresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability, which can lead to significant nonlinear optical (NLO) properties. acs.org Conversely, a larger energy gap indicates higher stability. nih.gov The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively. nih.gov FMO analysis helps in understanding charge transfer interactions within the molecule and predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Frontier Molecular Orbital Data for Selected Organic Compounds

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| HYB | - | - | 1.736 | researchgate.net |

| C1 | - | - | 1.217 | researchgate.net |

| C2 | - | - | 1.193 | researchgate.net |

| C3 | - | - | 1.243 | researchgate.net |

| C4 | - | - | 1.221 | researchgate.net |

| DHAA-PH | - | - | 3.68 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a theoretical framework that provides a localized, "Lewis-like" description of bonding and intramolecular interactions. acs.orguba.ar It examines the delocalization of electron density between occupied Lewis-type NBOs (bonds or lone pairs) and unoccupied non-Lewis-type NBOs (antibonding or Rydberg orbitals). nih.gov This analysis is crucial for understanding hyperconjugative interactions and their role in stabilizing the molecule.

Table 2: Second-Order Perturbation Energies (E(2)) for Donor-Acceptor Interactions in THPC

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1) N30 | σ(C29-O28) | 3.13 | orientjchem.org |

| LP(1) N30 | σ(C32-C33) | 2.84 | orientjchem.org |

| LP(1) N31 | σ(C29-O28) | 2.99 | orientjchem.org |

| LP(1) N31 | σ(C32-H16) | 2.13 | orientjchem.org |

| LP(2) O28 | σ*(C29-N30) | 1.21 | orientjchem.org |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP surface is color-coded to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net Green areas denote regions of neutral potential. nih.gov

By analyzing the MEP map, researchers can identify the most reactive sites of a molecule. researchgate.netnih.gov For example, in many organic molecules, negative potentials are localized over electronegative atoms like oxygen and nitrogen, while positive potentials are found around hydrogen atoms attached to heteroatoms. nih.govresearchgate.net This information is crucial for understanding intermolecular interactions and biological recognition processes. nih.gov

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning field of research due to their potential applications in photonics and optoelectronics. tandfonline.com Computational methods, particularly DFT, are employed to predict the NLO response of molecules by calculating key parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). espublisher.comorientjchem.org

Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. orientjchem.orgresearchgate.net A significant NLO response is often associated with a small HOMO-LUMO gap, indicating enhanced charge transfer within the molecule. acs.org Theoretical calculations allow for the screening of potential NLO materials and provide insights into the structure-property relationships that govern their NLO activity. espublisher.comrsc.org For instance, studies have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO properties of a molecule. researchgate.net

Table 3: Calculated NLO Properties for Selected Compounds

| Compound | First Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | Reference |

|---|---|---|

| Monomer (EHCHEDPC) | 8.94 | researchgate.net |

| Dimer (EHCHEDPC) | 4.25 | researchgate.net |

| ECADPC | 17.078 | researchgate.net |

| EDNAPC | 2.344 | researchgate.net |

| DPBMD | 35.76 | researchgate.net |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations. These methods are essential for studying the conformational landscape, intermolecular interactions, and time-dependent properties of chemical systems.

Molecular dynamics (MD) simulations, for example, use classical mechanics to simulate the movement of atoms and molecules over time. nih.govresearchgate.net This approach allows for the investigation of how molecules like ethyl e-4-carboxamide might behave in different environments, such as in solution or in a biological system. nih.gov By simulating the system at an atomistic level, MD can provide insights into processes like self-assembly, drug-receptor binding, and the conformational changes that are crucial for biological activity. nih.govrsc.org

Coarse-graining is another powerful simulation technique where groups of atoms are represented as single particles, allowing for the study of larger systems and longer timescales than are accessible with all-atom simulations. nih.govacs.org These multiscale modeling approaches are particularly useful for understanding the behavior of complex systems like polymers and biological membranes. nih.gov

Table 4: List of Compound Names

| Abbreviation/Name | Full Chemical Name |

|---|---|

| HYB | 4-[(1E)-N-{2-[(Z)-(4-methoxybenzylidene)amino]ethyl}ethanimidoyl]benzene-1,3-diol |

| C1 | [Ni(YB)Cl]⋅2H₂O |

| C2 | [Ni(YB)Br]⋅H₂O |

| C3 | [Ni(YB)NO₃]⋅3H₂O |

| C4 | [Ni(YB)COOCH₃]⋅2H₂O |

| DHAA-PH | Not provided in source |

| THPC | ethyl-2-(chloromethyl)-9-methoxy-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g] researchgate.netresearchgate.netresearchgate.netoxadiazocine-11-carboxylate |

| EHCHEDPC | ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |

| ECADPC | Not provided in source |

| EDNAPC | Not provided in source |

| DPBMD | 2, 5-diformyl-1H-pyrrole)bis(methan-1-yl-1-ylidene)dimalonohydrazone |

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug design to understand and predict the interaction between a ligand and its protein target.

In a study on a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides (IPAs), molecular docking was employed to investigate their binding to the QcrB protein in Mycobacterium tuberculosis. nih.gov The docking results for the synthesized compounds showed binding affinities ranging from -8.5 kcal/mol to -11 kcal/mol. nih.gov For comparison, a standard drug used in the study exhibited a binding affinity of -6.00 kcal/mol. nih.gov These results suggest that the designed IPA ligands have a strong potential to bind to the active site of the QcrB protein. nih.gov

Similarly, molecular docking was used to evaluate the anti-inflammatory potential of thiazole (B1198619) carboxamide derivatives as COX inhibitors. nih.gov The most potent compound in the series, 2h, demonstrated significant inhibitory activity against both COX-1 and COX-2 enzymes. nih.gov Docking studies are instrumental in rationalizing the observed biological activities and guiding the design of more potent inhibitors. mdpi.comnih.gov

Table 1: Representative Molecular Docking Data for Carboxamide Derivatives

| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides | QcrB (M. tuberculosis) | -8.5 to -11.0 | nih.gov |

| Thiazole carboxamide derivatives | COX-1 / COX-2 | Not specified in abstract | nih.gov |

| Synthetic anti-viral and anti-inflammatory agents | SARS-CoV-2 Main Protease | Docking scores better than -56.65 for ten compounds | mdpi.com |

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems, including conformational changes and the kinetics of ligand-target binding. utupub.fi These simulations are crucial for understanding the dynamic nature of molecular recognition, which is often not captured by static docking models. nih.gov

For instance, MD simulations have been used to investigate the binding mechanism of inhibitors to focal adhesion kinase (FAK). acs.org In a 500 ns simulation of a VS-4718/FAK complex, the root-mean-square deviation (RMSD) of the protein backbone and ligand reached a plateau, indicating that the system had stabilized. acs.org Such simulations allow for the calculation of binding free energies and the identification of key intermolecular interactions that contribute to the stability of the complex. acs.org The results indicated that hydrophobic interactions were the primary driving force for the binding of VS-4718 to FAK. acs.org

Furthermore, MD simulations are employed to study drug-target residence times, a key parameter in drug efficacy. cecam.org By using enhanced sampling techniques, researchers can accelerate the slow process of ligand unbinding to understand its mechanism and predict the dissociation rate constant (k_off). nih.govcecam.org

Table 2: Key Findings from Molecular Dynamics Simulations of Ligand-Protein Complexes

| System | Simulation Length | Key Finding | Reference |

|---|---|---|---|

| VS-4718/FAK complex | 500 ns | Hydrophobic interactions are dominant for binding. | acs.org |

| Ligand unbinding from various receptors | Varies (enhanced sampling) | Enables investigation of unbinding mechanisms and prediction of binding kinetics. | nih.govcecam.org |

| Gefitinib and an epidermal growth factor receptor mutant | Not specified | Explained the higher binding efficiency of the drug compared to ATP. | utupub.fi |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Hydrogen Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.org It is particularly useful for characterizing non-covalent interactions, such as hydrogen bonds. acs.orgwiley-vch.de

QTAIM analysis of hydrogen bonds involves locating the bond critical point (BCP) between the hydrogen donor and acceptor atoms. researchgate.net The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the nature and strength of the interaction. wiley-vch.deresearchgate.net For hydrogen bonds, a positive value of ∇²ρ is typically observed, which is characteristic of closed-shell interactions. wiley-vch.de

In a study of 2-pyridone and its substituted dimers, QTAIM was used to analyze the N-H···O hydrogen bonds. ijnc.ir The analysis of topological parameters at the BCP helped to elucidate the nature and strength of these interactions. ijnc.ir QTAIM has also been applied to differentiate between covalent and non-covalent interactions and to study the intramolecular and intermolecular interactions in various chemical systems. researchgate.net

Table 3: Typical QTAIM Parameters for Hydrogen Bonding Interactions

| Parameter | Typical Value Range for H-bonds | Significance | Reference |

|---|---|---|---|

| Electron Density (ρ) at BCP | < 0.10 a.u. | Correlates with bond strength. | wiley-vch.de |

| Laplacian of Electron Density (∇²ρ) at BCP | Positive | Indicates a closed-shell interaction, typical for H-bonds. | wiley-vch.de |

| Total Electron Energy Density (H) at BCP | - | The sign of H can distinguish between different types of interactions. | researchgate.net |

Reduced Density Gradient (RDG) Analysis of Non-covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) in real space. researchgate.netresearchgate.net It is based on the electron density and its gradient, and it provides a graphical representation of regions where NCIs occur. researchgate.netnih.gov

The RDG method generates isosurfaces that are colored to distinguish between different types of interactions: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for strong repulsive interactions due to steric clashes. researchgate.net This visualization provides an intuitive understanding of the NCI landscape within a molecule or a molecular complex. researchgate.netchemrxiv.org

In a study of a novel triazolequinoxalin derivative, RDG analysis was used to reveal the non-covalent interactions present in the molecule. nih.gov Similarly, for a carboxamide derivative with potential anticancer activity, NCI analysis using RDG was employed to understand the intramolecular interactions. researchgate.net The RDG approach is a valuable tool for complementing other methods of studying molecular interactions. researchgate.netnih.govchemrxiv.orgchemrxiv.org

Hirshfeld Surface Analysis and Energy Framework Calculations for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govresearchgate.net By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in close contacts and the nature of these interactions. mdpi.comfrontiersin.org

In the analysis of a novel ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate, Hirshfeld surface analysis revealed that O···H interactions had the major contribution to the molecular surface, accounting for 45.0% of the total. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.govresearchgate.net

Energy framework calculations, often used in conjunction with Hirshfeld surface analysis, provide a visual representation of the interaction energies between molecules in a crystal. researchgate.netfrontiersin.org These calculations can distinguish between electrostatic, dispersion, polarization, and repulsion energies, offering insights into the forces that govern the crystal packing. nih.govfrontiersin.org For the aforementioned ethyl acetate (B1210297) derivative, the energy framework analysis showed that dispersion energy was the predominant stabilizing force. researchgate.net

Table 4: Intermolecular Interaction Contributions from Hirshfeld Surface Analysis

| Compound | Dominant Interaction | Contribution (%) | Reference |

|---|---|---|---|

| Ethyl 2-(5-methyl-2-oxopyridin-N-yl)acetate | O···H | 45.0 | researchgate.net |

| Triazolequinoxalin derivative | H···H | 57.7 | nih.gov |

| Isomaleimide derivative | Not specified in abstract | - | frontiersin.org |

Conformational Analysis and Tautomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com This analysis is crucial for understanding the relationship between a molecule's three-dimensional structure and its physical and biological properties. researchgate.netlumenlearning.com

For a carboxamide derivative with potential anticancer activity, a conformational analysis was performed by scanning the potential energy surface with respect to a key dihedral angle to identify the lowest energy conformer. researchgate.net In a more extensive study on the antiviral drug acyclovir, a comprehensive conformational analysis of its most stable tautomer was carried out, identifying 78 stable structures within a small energy range. nih.gov

Tautomerism, the equilibrium between two or more interconvertible structural isomers, is also an important consideration. For acyclovir, five possible tautomers were identified, and their relative populations were calculated at different temperatures. nih.gov The prevalence of a particular tautomer can be influenced by factors such as the solvent environment. nih.gov

Thermodynamic Properties and Stability Assessments

The thermodynamic properties of a compound, such as its enthalpy of formation and fusion, are fundamental to understanding its stability and behavior. mdpi.com Experimental techniques like Differential Scanning Calorimetry (DSC) are often used to measure these properties. mdpi.comnih.gov

In a study of nitrogen-rich heterocyclic esters, which share structural similarities with carboxamides, DSC was used to determine their melting points and assess their thermal stability. nih.gov The compounds were found to be thermally stable up to 250 °C in both inert and oxidizing atmospheres. nih.gov The thermal decomposition of these compounds was further investigated using thermogravimetric analysis (TGA). nih.gov

Computational methods, such as the G3(MP2)//B3LYP composite method, can be used to estimate gas-phase standard molar enthalpies of formation. mdpi.com These theoretical calculations, in conjunction with experimental data, provide a comprehensive understanding of the thermodynamic stability of a compound. mdpi.comacs.orgchetah.org

Structure Activity Relationship Sar Studies of Ethyl E 4 Carboxamide Derivatives

Impact of Molecular Modifications on Recognition and Potency

Influence of Alkyl Chain Length and Branching

The length and branching of the alkyl chain attached to the carboxamide nitrogen play a crucial role in determining the biological activity of these derivatives. Studies have shown that both increasing and decreasing the alkyl chain length can affect potency, suggesting an optimal length for interaction with the target. mdpi.com

For instance, in a series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, an "oscillating" activity pattern was observed with increasing alkyl chain length. mdpi.com While elongation from a methyl to a propyl group decreased activity, a butyl group showed a subsequent drop in the half-maximal inhibitory concentration (IC50) value, indicating increased potency. mdpi.com This suggests that the alkyl chain's length is a critical factor, with specific lengths leading to more favorable interactions. The homogeneity of the alkyl-chain network on a surface can also be crucial for properties like hydrophobicity, which in turn can influence biological activity. d-nb.info

Branching of the alkyl substituent is generally less favorable for activity. acs.org This is likely due to steric hindrance, where the bulkier branched chain prevents the molecule from fitting optimally into the binding site of its target.

Table 1: Effect of Alkyl Chain Length on Activity

Effects of Substitutions on Aromatic and Heteroaromatic Ring Systems

Substituents on the aromatic and heteroaromatic rings of ethyl e-4-carboxamide derivatives have a profound impact on their activity. The nature and position of these substituents can alter the electronic properties and steric profile of the molecule, thereby influencing its interaction with the biological target.

In many cases, the introduction of specific substituents can enhance activity. For example, in a series of pyrazole-thiophene carboxamides, compounds with a 4-fluorophenethyl or a 2-fluorophenyl group showed significant antifungal activity. sioc-journal.cn Similarly, for some pyrimidine-4-carboxamides, the presence of a trifluoromethyl group on a phenyl ring was found to substantially boost activity. researchgate.net The position of the substituent is also critical; for instance, in difluoromethylpyrazole carboxamides, the nematicidal activity was significantly affected by the substitution group on the alkyl chain. nih.gov

The electronic effects of substituents, whether they are electron-donating or electron-withdrawing, can influence the reactivity of the aromatic ring and its ability to interact with the target. openstax.orgwikipedia.org For example, electron-donating groups can increase the electron density of the ring system, potentially enhancing interactions with electron-deficient areas of the binding site. openstax.org

Table 2: Influence of Aromatic Substituents on Activity

Conformational Flexibility and Steric Hindrance Considerations

The three-dimensional shape (conformation) of a molecule is critical for its biological activity. Conformational flexibility allows a molecule to adopt the optimal shape to bind to its target. However, too much flexibility can be detrimental, as it can lead to a loss of entropy upon binding, which is energetically unfavorable. sci-hub.se

Conformational restriction, or making the molecule more rigid, can lead to enhanced affinity and potency if the constrained conformation mimics the bioactive one. researchgate.net This strategy has been successfully used in drug design to improve the properties of lead compounds. researchgate.net By locking the molecule into a specific shape, the entropic penalty of binding is reduced. sci-hub.se

Steric hindrance occurs when bulky groups on a molecule prevent it from binding effectively to its target. sci-hub.se The size and shape of substituents can create steric clashes with the binding site, reducing the molecule's activity. researchgate.net For example, the introduction of a methyl group on the amide nitrogen of a pyrimidine-4-carboxamide (B1289416) resulted in a complete loss of potency, possibly due to a steric clash with the enzyme. acs.org Therefore, careful consideration of the size and placement of substituents is necessary to avoid steric hindrance and maintain or improve activity.

Correlation between Calculated Molecular Descriptors and Observed Activity Profiles

Quantitative Structure-Activity Relationship (QSAR) studies are used to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. researchgate.net These descriptors are then correlated with the observed biological activity to develop a QSAR model.

These models can be used to predict the activity of new, unsynthesized compounds, which can help in designing more potent molecules. researchgate.net For example, in a study of xanthone (B1684191) derivatives, a QSAR model was developed that could predict their anti-tuberculosis activity based on the net atomic charges of specific carbon atoms. nih.gov This model indicated that having electron-donating groups at these positions would lead to better activity. nih.gov

Molecular descriptors that are often found to be important in QSAR models for carboxamide derivatives include:

LogP: A measure of the molecule's hydrophobicity, which can influence its ability to cross cell membranes.

Molecular weight and volume: These descriptors relate to the size of the molecule and can be important for fitting into a binding site.

Electronic descriptors: These quantify the electronic properties of the molecule, such as the distribution of charges, which can be crucial for interactions with the target.

By understanding the correlation between these descriptors and activity, researchers can rationally design new derivatives with improved potency.

Stereochemical Influences on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of ethyl e-4-carboxamide derivatives. Enantiomers, which are non-superimposable mirror images of each other, can exhibit different potencies and even different biological activities.

This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the different stereoisomers of a molecule. For example, in the case of 5-ethyl-4-methyl-N-[4-[(2S)-morpholin-2-yl]phenyl]-1H-pyrazole-3-carboxamide, the S-enantiomer was found to be more potent at the hTAAR1 receptor than the R-enantiomer. google.com This indicates that the specific spatial arrangement of the atoms in the S-enantiomer allows for a better interaction with the binding site of the receptor.

The correct stereochemistry is often mandatory for biological activity, and regulatory authorities require strict control over the stereochemistry of drugs. unipv.it Therefore, understanding the stereochemical requirements for activity is a critical aspect of drug design and development.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in SAR

Non-covalent interactions, although weaker than covalent bonds, play a crucial role in the binding of a ligand to its biological target. encyclopedia.pub These interactions include hydrogen bonds, van der Waals forces, and electrostatic interactions.

Hydrogen bonds are particularly important in the structure-activity relationships of carboxamide derivatives. encyclopedia.pub The amide group in these molecules can act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). nih.gov The ability to form hydrogen bonds with amino acid residues in the binding site of a target protein can significantly contribute to the binding affinity and potency of the molecule. encyclopedia.pub

For example, the loss of potency observed upon methylation of the amide nitrogen in a pyrimidine-4-carboxamide suggests that the amide N-H group may be involved in a crucial hydrogen bond with the target enzyme. acs.org Molecular docking studies can help to visualize these interactions and understand how different substituents can influence the hydrogen bonding pattern. wiley.com

Mechanistic Studies of Ethyl E 4 Carboxamide Biological Interactions

DNA Intercalation and Binding Mechanisms

Research into the DNA binding and intercalation mechanisms of carboxamides has largely focused on complex polycyclic structures, particularly acridine-4-carboxamide derivatives, rather than simple ethyl carboxamides. These compounds function as DNA intercalating agents, positioning themselves between the base pairs of the DNA double helix. mdpi.com

One of the most studied compounds in this class is N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). mdpi.com The 4-carboxamide side chain is a critical feature, enhancing the drug-DNA interaction and facilitating penetration into cells. jcpjournal.org The process of intercalation by these agents perturbs the helical structure of DNA. For instance, the binding of 9-amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide, a DACA analogue, to a DNA hexanucleotide was found to unwind the DNA at specific steps. nih.gov

In crystallographic studies, the acridine (B1665455) portion of the molecule inserts between CpG dinucleotide steps, while the carboxamide side chain typically lies in one of the DNA grooves, often the major groove. nih.gov This side chain can form specific interactions that stabilize the complex. For example, a water molecule can form a hydrogen-bonded bridge between the 4-carboxamide NH group and a phosphate (B84403) group of the DNA backbone. nih.gov The planarity of the intercalating chromophore and the presence of a ring nitrogen near the carboxamide group are considered important for antitumor activity. mdpi.com The flexibility of the carboxamide linker can also play a significant role in enabling hydrogen-bond interactions with various DNA sequences in the major groove. mdpi.com

Some advanced derivatives, like XR5944, are bis-intercalators, meaning they have two planar groups connected by a linker, allowing one molecule to intercalate at two separate sites on the DNA strand simultaneously. mdpi.com

Enzyme Inhibition Mechanisms

Topoisomerase Inhibition

The study of topoisomerase inhibition by carboxamides has centered on complex derivatives, notably N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), which is a dual inhibitor of both topoisomerase I and topoisomerase II. jcpjournal.orgaacrjournals.org These enzymes are crucial for managing DNA topology during processes like replication and transcription, and their inhibition can lead to cell death, which is a key mechanism for many anticancer drugs. jcpjournal.orgnih.gov

Topoisomerase inhibitors, often referred to as "poisons," act by stabilizing the transient complex formed between the topoisomerase enzyme and DNA during the cleavage-ligation cycle. nih.govplos.org This traps the enzyme on the DNA, prevents the re-ligation of the DNA strand, and leads to the accumulation of DNA strand breaks. jcpjournal.orgnih.gov

DACA and related acridine-4-carboxamides are DNA intercalators, and this binding is a prerequisite for their topoisomerase poisoning activity. mdpi.comjcpjournal.org The interaction is thought to occur at the interface of the topoisomerase-DNA complex. jcpjournal.org While DACA is a potent dual inhibitor, some of its analogues show selectivity. Studies have shown that even minimal changes to the molecular structure of these acridine-carboxamides can lead to significant variations in their ability to poison topoisomerases and in their resulting antitumor efficacy. nih.gov However, some research suggests that certain acridine-4-carboxamides are poor topoisomerase II poisons and that this enzyme may not be their primary target, indicating the complexity of their mechanism of action. nih.gov

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

The inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) has been achieved with highly specific and complex pyrimidine-4-carboxamide (B1289416) derivatives, with no studies pointing to the involvement of a simple compound like Ethyl e-4-carboxamide. NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. acs.org